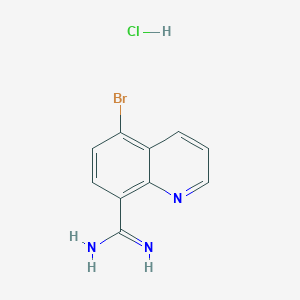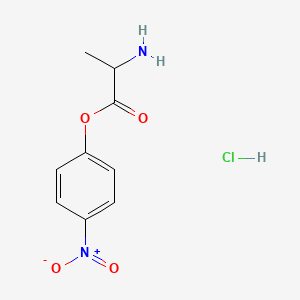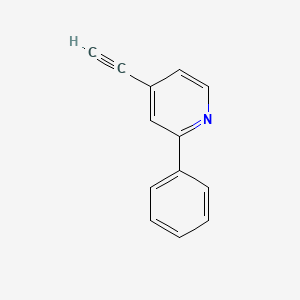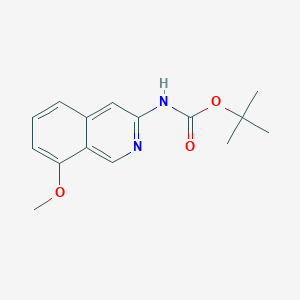
(4-Bromo-2-methoxy-6-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-methoxy-6-methylphenyl)methanol is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenol, where the phenolic hydroxyl group is replaced by a methoxy group, and a bromine atom is substituted at the para position relative to the hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methoxy-6-methylphenyl)methanol typically involves the bromination of 2-methoxy-6-methylphenol followed by a reduction reaction. One common method is:
Bromination: 2-methoxy-6-methylphenol is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-methoxy-6-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products Formed
Oxidation: 4-bromo-2-methoxy-6-methylbenzaldehyde or 4-bromo-2-methoxy-6-methylbenzoic acid.
Reduction: 2-methoxy-6-methylphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromo-2-methoxy-6-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving phenolic compounds.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-methoxy-6-methylphenyl)methanol depends on the specific application
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with various biological molecules.
Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles.
Pathways Involved: The compound can affect pathways involving phenolic compounds, such as those related to oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-6-methylphenol: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2-methylphenol: Lacks the methoxy group, affecting its solubility and reactivity.
4-Bromo-2-methoxyphenol: Lacks the methyl group, which can influence its steric properties and reactivity
Uniqueness
(4-Bromo-2-methoxy-6-methylphenyl)methanol is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
(4-bromo-2-methoxy-6-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-3-7(10)4-9(12-2)8(6)5-11/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKNWRKPADUURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)






![(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)
